18-Methoxycoronaridine hydrochloride, (+/-)-

Description

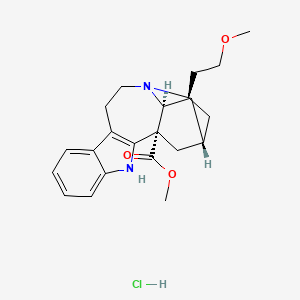

18-Methoxycoronaridine hydrochloride (18-MC) is a synthetic iboga alkaloid derivative with the molecular formula C${22}$H${28}$N$2$O$3$ and a molecular weight of 368.47 g/mol . It was developed as a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a target implicated in addiction pathways . The compound exists as a racemic mixture ((±)-form), though enantiomerically pure (+)- and (−)-forms have been synthesized to explore stereochemical influences on anti-addictive efficacy .

18-MC emerged from efforts to reduce the toxicity of ibogaine, a natural alkaloid with anti-addictive properties but significant cardiac and neurotoxic risks . Preclinical studies demonstrate 18-MC’s ability to decrease self-administration of opioids, cocaine, nicotine, and methamphetamine in rodent models, primarily via modulation of the medial habenula-interpeduncular nucleus pathway .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBFKKVQGICEBT-BWXWGAIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266686-77-5, 1388145-90-1 | |

| Record name | 18-Methoxycoronaridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolunicant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolunicant hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zolunicant hydrochloride, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridine hydrochloride involves several steps, starting from ibogaine or its derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of 18-Methoxycoronaridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 18-Methoxycoronaridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 18-Methoxycoronaridine hydrochloride .

Scientific Research Applications

Substance Use Disorders

-

Cocaine Addiction :

- In animal models, 18-MC has demonstrated significant efficacy in reducing cocaine self-administration. Studies indicate that administration of 18-MC leads to decreased drug-seeking behavior and craving, effectively disrupting the reinforcement cycle associated with cocaine use .

- A study showed that 18-MC could block the acquisition of conditioned place preference (CPP) for cocaine, indicating its potential to prevent the establishment of drug-related cues .

- Nicotine Dependence :

- Alcohol and Opioid Use :

Clinical Trials

Ongoing clinical trials are assessing the safety, tolerability, and pharmacokinetics of 18-MC HCl in human subjects:

- Phase 1 Study : A randomized, double-blind trial is underway to evaluate both single and multiple ascending doses of 18-MC HCl in healthy volunteers. The primary goal is to determine the safety profile and pharmacokinetic parameters of the compound over a series of dosing regimens .

- Study Design : Participants will be monitored for adverse effects over a period of up to 42 days, with assessments at regular intervals to gauge both immediate and long-term effects of the drug .

Data Summary Table

| Application Area | Animal Model Evidence | Clinical Trial Status |

|---|---|---|

| Cocaine Addiction | Reduced self-administration; blocked CPP | Phase 1 ongoing |

| Nicotine Dependence | Decreased nicotine self-administration | Phase 1 ongoing |

| Alcohol Use | Attenuated self-administration behaviors | Preclinical evidence available |

| Opioid Use | Similar efficacy as with alcohol | Preclinical evidence available |

Mechanism of Action

18-Methoxycoronaridine hydrochloride primarily acts as an antagonist at the α3β4 nicotinic acetylcholine receptors. It also has modest affinity for μ-opioid receptors and κ-opioid receptors . The compound’s action on these receptors modulates the reward pathways in the brain, reducing the self-administration of addictive substances and potentially aiding in addiction treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The anti-addictive and neuropharmacological profiles of 18-MC are best contextualized against related compounds, including ibogaine, mecamylamine, α-conotoxin AuIB, and other coronaridine congeners. Key comparisons are summarized below:

Structural and Functional Comparisons

Mechanistic and Efficacy Differences

- Ibogaine vs. 18-MC: Ibogaine acts on multiple targets (e.g., 5-HT2A, κ-opioid, NMDA receptors), contributing to hallucinogenic effects and cardiotoxicity (prolonged QT interval) . In contrast, 18-MC’s selectivity for α3β4 nAChRs minimizes off-target effects, reducing toxicity while retaining anti-addictive efficacy in opioid and stimulant models . For example, 18-MC decreased morphine self-administration in rats at 20 μg doses without observable neurotoxicity, whereas ibogaine requires higher doses with severe side effects .

- Mecamylamine vs. 18-MC: Mecamylamine non-selectively blocks nAChRs, causing peripheral side effects (e.g., constipation, dry mouth).

- α-Conotoxin AuIB vs. 18-MC: Both are α3β4 antagonists, but α-conotoxin AuIB (a peptide) has poor blood-brain barrier penetration, limiting its utility. 18-MC’s small-molecule structure enables central nervous system activity .

- Coronaridine Congeners: Derivatives like (±)-18-hydroxycoronaridine and (±)-18-methylaminocoronaridine show varied receptor affinities. For instance, 18-hydroxycoronaridine exhibits dual α3β4/α4β2 activity, reducing its selectivity compared to 18-MC .

Biological Activity

18-Methoxycoronaridine hydrochloride, commonly referred to as 18-MC, is a synthetic derivative of the iboga alkaloid family. It has garnered attention for its potential therapeutic applications, particularly in treating substance use disorders and certain parasitic diseases. This article delves into the biological activity of 18-MC, focusing on its pharmacological properties, mechanisms of action, and findings from various studies.

Pharmacological Profile

Mechanism of Action

18-MC primarily functions as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. It exhibits a unique binding profile, showing higher affinity for desensitized AChRs compared to resting AChRs. This property suggests that 18-MC may stabilize the desensitized state of these receptors, thereby modulating neurotransmission in the central nervous system .

Affinity and Potency

Research indicates that 18-MC is more potent than ibogaine and phencyclidine (PCP) in inhibiting nAChR-mediated calcium influx. The compound binds to a specific site on the receptor with high affinity and demonstrates a slower dissociation rate from desensitized receptors .

Biological Effects

Addiction Treatment

In various animal models, 18-MC has shown efficacy in reducing self-administration behaviors associated with addictive substances such as morphine, cocaine, nicotine, and methamphetamine. These studies suggest that 18-MC can effectively diminish cravings and withdrawal symptoms linked to these drugs .

Appetite Suppression

Additionally, 18-MC has been observed to produce anorectic effects in obese rats, likely due to its influence on brain reward pathways . This effect may offer insights into potential applications for obesity treatment.

Table 1: Summary of Key Studies on 18-MC

Safety and Toxicology

While 18-MC presents potential therapeutic benefits, safety assessments have revealed acute toxicity at high doses in animal studies. Symptoms observed prior to acute death included tremors, abnormal gait, and increased sensitivity to stimuli . Monitoring vital signs during dosing is crucial to mitigate adverse effects.

Q & A

Q. Methodological Insight :

- In Vivo Models : Intracerebral microinjections (1–20 μg) in rat self-administration assays .

- Receptor Profiling : Radioligand binding assays with [³H]18-MC and [³H]TCP to compare affinity across AChR subtypes .

Basic: Which analytical techniques are validated for structural and purity assessment of (±)-18-MC hydrochloride?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms the absence of decarbomethoxylation byproducts (critical for bioactivity) .

- HPLC-MS : Quantifies purity (>98%) using C18 columns (methanol/ammonium acetate mobile phase) .

- ¹H/¹³C NMR : Validates methoxy (-OCH₃) and coronaridine backbone integrity in DMSO-d₆ .

Q. Experimental Design :

- Animal Model : Male CD-1 mice (n=10/group) with oxaliplatin-induced neuropathy.

- Controls : Saline vs. (±)-catharanthine (negative control for structural analogs).

Advanced: How do contradictory findings on (±)-18-MC's AChR binding affinity inform receptor state-dependent interactions?

Answer:

Discrepancies arise from conformational state-dependent binding. (±)-18-MC shows higher affinity for desensitized vs. resting AChR states (e.g., muscle-type AChR in Torpedo membranes):

- Radioligand Competition : Ki = 0.8 μM (desensitized) vs. 12 μM (resting) .

- Functional Assays : Inhibition of ACh-evoked currents is voltage-independent, suggesting deep pore binding .

Q. Resolution Strategy :

- Use thermodynamic measurements (ΔH, ΔS) to differentiate binding modes.

- Compare results across species (e.g., mouse vs. human AChR isoforms).

Advanced: What experimental parameters are critical for optimizing (±)-18-MC dosing in addiction studies?

Answer:

- Dose Range : 1–20 μg intracerebral or 1–5 mg/kg systemic (i.p.), balancing receptor saturation and toxicity .

- Timing : Acute administration pre-behavioral testing to coincide with peak receptor occupancy (Tmax = 30 min post-injection) .

- Controls : Mecamylamine (non-selective AChR antagonist) to isolate α3β4 effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.